molecular formula C10H9F4N3S B11734250 N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B11734250
M. Wt: 279.26 g/mol
InChI Key: FJMNKZHJKGZUDM-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a fluorinated heterocyclic compound. It features a thiophene ring substituted with a fluorine atom and a pyrazole ring substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the functionalization of the thiophene ring and subsequent coupling with the pyrazole ring. One common method involves the direct fluorination of thiophene using molecular fluorine or other fluorinating agents . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

  • 5-Fluorothiophene-2-carboxylic acid
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
  • 2-(Trifluoromethyl)thiophene

Comparison: N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to the combination of fluorinated thiophene and pyrazole rings, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a selective enzyme inhibitor and its utility in materials science .

Properties

Molecular Formula

C10H9F4N3S

Molecular Weight

279.26 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C10H9F4N3S/c1-17-7(10(12,13)14)4-9(16-17)15-5-6-2-3-8(11)18-6/h2-4H,5H2,1H3,(H,15,16)

InChI Key

FJMNKZHJKGZUDM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=C(S2)F)C(F)(F)F

Origin of Product

United States

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